N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a heterocyclic compound that contains both oxadiazole and ethanediamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves the cyclization of acyclic precursors. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the use of POCl3 under reflux conditions to cyclize the corresponding semicarbazide or thiosemicarbazide derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Substituted oxadiazole and phenyl derivatives.
Scientific Research Applications
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of agrochemicals with insecticidal and herbicidal properties.
Mechanism of Action
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may inhibit enzymes like tyrosine kinases, leading to the disruption of cancer cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones: These compounds also contain the oxadiazole ring and have shown similar biological activities.
1,3,4-oxadiazole derivatives: These compounds are known for their diverse biological properties, including antimicrobial, antifungal, and anticancer activities.
Uniqueness
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to the presence of both oxadiazole and ethanediamide moieties, which contribute to its distinct chemical reactivity and biological activities. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-16-17-11(20-8)7-14-12(18)13(19)15-9-5-3-4-6-10(9)21-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCCDTDNMBIIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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